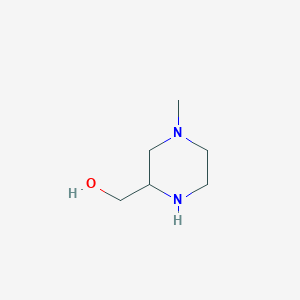

(4-Methylpiperazin-2-yl)methanol

Description

Significance of Piperazine (B1678402) Derivatives in Advanced Synthetic Methodologies

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of a wide array of therapeutic agents. wisdomlib.orgrsc.orgnih.gov This prevalence is attributed to several factors. The two nitrogen atoms within the six-membered ring can act as hydrogen bond acceptors and donors, which is crucial for molecular recognition and binding to biological targets. mdpi.com This structural feature also enhances the physicochemical properties of drug candidates, such as water solubility and bioavailability. mdpi.com

Piperazine derivatives are integral to the synthesis of numerous FDA-approved drugs, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govmdpi.com Their utility in synthetic methodologies is broad, encompassing roles as basic and hydrophilic moieties to optimize pharmacokinetic profiles and as rigid scaffolds to correctly orient pharmacophoric groups for interaction with target macromolecules. nih.gov The chemical reactivity of piperazine-based synthons facilitates their straightforward incorporation into larger molecules through various synthetic transformations. nih.gov

Role of (4-Methylpiperazin-2-yl)methanol as a Versatile Chiral Building Block

The presence of a stereocenter at the 2-position of the piperazine ring in (4-Methylpiperazin-2-yl)methanol makes it a valuable chiral building block in asymmetric synthesis. Chiral molecules are of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The ability to introduce a specific stereochemistry into a molecule is therefore a critical aspect of modern drug design.

The synthesis of enantiomerically pure C-substituted piperazines, such as (4-Methylpiperazin-2-yl)methanol, is an active area of research. rsc.orgresearchgate.net Methodologies often involve chiral resolution of racemic mixtures or asymmetric synthesis starting from chiral precursors like amino acids. nih.govrsc.orgmdpi.com For instance, chiral, nonracemic (piperazin-2-yl)methanols have been synthesized from the proteinogenic amino acid (S)-serine. nih.gov These chiral building blocks serve as key intermediates in the synthesis of a variety of complex molecules, including ligands for specific biological receptors. nih.gov The hydroxymethyl group offers a convenient handle for further functionalization, allowing for the construction of diverse molecular architectures.

Historical Context of Piperazine Scaffolds in Chemical Research

The history of piperazine in chemical research is rooted in its initial use as an anthelmintic agent to treat parasitic worm infections. wikipedia.orgnih.govdrugbank.com Its mode of action involves paralyzing the parasites, which facilitates their expulsion from the host's body. nih.govdrugbank.com This biological activity spurred further investigation into the pharmacological properties of piperazine and its derivatives.

Originally named for its chemical similarity to piperidine, a component of black pepper, piperazine itself is not naturally derived from plants. wikipedia.org Its synthesis was developed through industrial processes, such as the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine. wikipedia.org Over time, the synthetic versatility and favorable pharmacological properties of the piperazine scaffold led to its widespread adoption in medicinal chemistry, far beyond its initial application as an anthelmintic. wisdomlib.orgresearchgate.net Today, the piperazine nucleus is a cornerstone in the design of drugs targeting a vast range of diseases. mdpi.com

Overview of Key Research Areas Pertaining to (4-Methylpiperazin-2-yl)methanol

Research involving (4-Methylpiperazin-2-yl)methanol and its derivatives is concentrated in several key areas, primarily within the domain of medicinal chemistry and drug discovery. The compound serves as a crucial intermediate in the synthesis of novel therapeutic agents.

One significant area of investigation is the development of inhibitors for various enzymes and receptors implicated in disease. For example, piperazine derivatives are being explored as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory and respiratory diseases. mdpi.com The specific stereochemistry and functional groups of (4-Methylpiperazin-2-yl)methanol can be leveraged to design potent and selective inhibitors.

Furthermore, the synthesis of novel compounds incorporating the (4-Methylpiperazin-2-yl)methanol scaffold is being pursued for a range of therapeutic applications, including anticancer, antibacterial, and antiviral agents. The ability to modify the structure at both the nitrogen and carbon atoms of the piperazine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. The development of efficient synthetic routes to enantiomerically pure (4-Methylpiperazin-2-yl)methanol remains a key focus, as it underpins the exploration of its full potential in creating new and effective medicines. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(4-methylpiperazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-3-2-7-6(4-8)5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIKJOXETSHPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85155-83-5 | |

| Record name | (4-methylpiperazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 4 Methylpiperazin 2 Yl Methanol

Established Synthetic Pathways to (4-Methylpiperazin-2-yl)methanol

The synthesis of (4-Methylpiperazin-2-yl)methanol can be approached through several well-established chemical strategies. These methods focus on the construction of the piperazine (B1678402) ring and the introduction of the required substituents.

Reductive Amination Approaches for Piperazine Ring Formation

Reductive amination is a cornerstone of amine synthesis and plays a significant role in forming the piperazine scaffold. researchgate.netorgsyn.org This method typically involves the reaction of a dicarbonyl compound or its equivalent with a diamine, followed by reduction of the resulting di-imine or related intermediate. A common strategy for creating substituted piperazines involves the reaction of an N-substituted ethylenediamine with a glyoxal derivative, which, after cyclization and reduction, yields the piperazine ring.

Another approach is the direct reductive alkylation of a pre-existing piperazine. For instance, 1-methylpiperazine (B117243) can be reacted with an appropriate aldehyde in the presence of a reducing agent to yield a substituted product. researchgate.net A one-pot, tandem reductive amination-transamidation-cyclization has also been employed to produce substituted piperazin-2-ones, which can be further reduced to the desired piperazine derivatives. nih.gov

A specific example of reductive amination involves reacting an amino acid ester with a protected aminoacetaldehyde in an alcohol solvent with a reducing agent to form a chiral diamine derivative. This intermediate can then undergo deprotection and cyclization to form a chiral piperazinone. google.com

| Reagent/Catalyst | Reducing Agent | Solvent | Conditions | Outcome | Reference |

| TiCl(OiPr)3 | NaBH(OAc)3 | Methanol (B129727) | Not specified | Efficient reductive amination | researchgate.net |

| H3PW12O40 (cat.) | NaBH4 | Methanol | Not specified | Direct reductive amination | researchgate.net |

| α-picoline-borane | - | MeOH, H2O, or neat | Acetic acid | Mild reductive amination | |

| Palladium on carbon | Hydrogen | Methanol | 1.8 MPa, room temp. | Deprotection and cyclization | google.com |

Nucleophilic Substitution Strategies Involving Piperazine Moieties

Nucleophilic substitution is a fundamental strategy for modifying piperazine rings. This can involve the reaction of a piperazine derivative, acting as a nucleophile, with a substrate containing a suitable leaving group. For example, 1-methylpiperazine can displace a bromide from a pyridine (B92270) ring in refluxing tetrahydrofuran to yield the corresponding substituted piperazine. mdpi.com

In the context of synthesizing (4-Methylpiperazin-2-yl)methanol, a strategy could involve the reaction of 1-methylpiperazine with a molecule containing an epoxide or a halohydrin at the desired position. The nitrogen at the 1-position of 1-methylpiperazine would act as the nucleophile, opening the epoxide or displacing the halide to form the C-C bond and introduce the hydroxymethyl group. During the nucleophilic substitution of a hydroxy group in a piperazine side chain, the formation of aziridinium ions can lead to rearranged products like 1,4-diazepanes. nih.gov

| Nucleophile | Substrate | Solvent | Conditions | Product | Reference |

| 1-Methylpiperazine | 2-bromo-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | Tetrahydrofuran | Reflux, 5h | 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile | mdpi.com |

| Piperazine | Pentafluoropyridine | Not specified | Not specified | 4-substituted tetrafluoropyridine | researchgate.net |

Direct Functionalization of Piperazine Precursors

Recent advances have focused on the direct C-H functionalization of the piperazine ring, providing a more atom-economical approach to substituted piperazines. mdpi.com These methods avoid the need for pre-functionalized starting materials.

One notable method is the photoredox-catalyzed C-H arylation of N-Boc protected piperazines with 1,4-dicyanobenzene. mdpi.com This process involves the generation of an α-amino radical via deprotonation of an amine radical cation, which then couples with the aromatic partner. mdpi.com Another approach involves asymmetric lithiation using s-BuLi and a chiral ligand like (-)-sparteine, which allows for the enantioselective introduction of substituents at the C-2 position. nih.gov The success of this method can be highly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. nih.gov

Stereoselective Synthesis of Enantiopure (4-Methylpiperazin-2-yl)methanol

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective syntheses for enantiopure (4-Methylpiperazin-2-yl)methanol is of significant interest.

Asymmetric Synthesis from Chiral Pool Starting Materials (e.g., (S)-Serine)

A common and effective strategy for synthesizing enantiopure compounds is to start from readily available chiral molecules, such as amino acids. (S)-Serine has been utilized as a chiral precursor for the synthesis of chiral (piperazin-2-yl)methanol derivatives. nih.gov

The synthesis begins with the protection of the amino and carboxylic acid groups of (S)-serine. The key step in one reported synthesis is the reaction of a chloroacetamide derivative with various primary amines. This reaction leads to the formation of diastereomeric bicyclic piperazinediones (cis and trans isomers). Subsequent reduction of the piperazinedione yields the desired chiral (piperazin-2-yl)methanol derivative. nih.gov The N-4 substituent can be varied by choosing different primary amines in the key cyclization step. nih.gov

Catalytic Asymmetric Methods for Chiral Induction

Catalytic asymmetric methods offer an elegant way to introduce chirality. These methods use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

One such method is the asymmetric lithiation-trapping of N-Boc piperazines. This approach utilizes a base such as s-BuLi in combination with a chiral ligand, for instance, (-)-sparteine or a (+)-sparteine surrogate, to deprotonate the piperazine ring enantioselectively at the C-2 position. The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent. nih.gov The enantioselectivity of this process can be influenced by the choice of the distal N-substituent and the electrophile used. nih.gov

Another relevant catalytic asymmetric method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This reaction can produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These piperazin-2-ones can then be converted into the corresponding chiral piperazines without loss of optical purity. rsc.org

| Method | Catalyst/Ligand | Key Features | Reference |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Direct C-H functionalization of the piperazine ring. Enantioselectivity is dependent on the electrophile and distal N-substituent. | nih.gov |

| Asymmetric Hydrogenation | Palladium catalyst | Hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones. | rsc.org |

Diastereoselective Approaches

Diastereoselective strategies are crucial for controlling the relative stereochemistry of the two stereocenters in (4-Methylpiperazin-2-yl)methanol. One notable approach begins with a chiral precursor, such as a protected amino acid, to guide the formation of the desired diastereomer.

A key strategy involves the use of chiral pool starting materials. For instance, (S)-serine can be utilized as a precursor to establish the stereochemistry at the C2 position of the piperazine ring. The synthesis commences with the protection of the amino and carboxyl groups of (S)-serine, followed by conversion of the side-chain hydroxyl group into a suitable leaving group. Subsequent reaction with a protected N-methylethylenediamine derivative leads to the formation of the piperazine ring. The diastereoselectivity of this cyclization step is influenced by the nature of the protecting groups and the reaction conditions.

Another diastereoselective approach involves the catalytic asymmetric hydrogenation of a pyrazine-2-ol precursor. This method allows for the stereocontrolled reduction of the aromatic ring to form a chiral piperazin-2-one intermediate. Subsequent reduction of the ketone and amide functionalities, followed by N-methylation, can yield the target molecule. The choice of chiral catalyst and hydrogenation conditions is critical for achieving high diastereoselectivity and enantioselectivity. For example, palladium-based catalysts with chiral ligands have shown promise in the asymmetric hydrogenation of pyrazin-2-ols, affording chiral piperazin-2-ones with high enantiomeric excess (ee) dicp.ac.cn. The subsequent reduction steps can be performed using standard reducing agents like lithium aluminum hydride (LiAlH4).

A summary of a representative diastereoselective synthesis is presented in the table below:

| Step | Reaction | Reagents and Conditions | Key Intermediate | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

| 1 | Protection of (S)-serine | Boc₂O, Et₃N, CH₂Cl₂ | N-Boc-(S)-serine | >99% ee |

| 2 | Chloroacetylation | Chloroacetyl chloride, NaHCO₃, H₂O/DCM | N-Boc-N-(chloroacetyl)-(S)-serine methyl ester | >99% ee |

| 3 | Cyclization with N-methylamine | N-methylamine, K₂CO₃, MeCN | Bicyclic piperazinedione | cis/trans mixture |

| 4 | Reduction | LiAlH₄, THF | (S)-(4-Methylpiperazin-2-yl)methanol | Diastereomerically pure after purification |

Note: This table represents a generalized approach and specific conditions may vary based on literature procedures for similar compounds.

Optimization of Reaction Conditions and Process Intensification

The efficiency and sustainability of the synthesis of (4-Methylpiperazin-2-yl)methanol can be significantly improved through the optimization of reaction conditions and process intensification.

Solvent Effects and Green Chemistry Considerations

The choice of solvent can profoundly impact reaction rates, yields, and stereoselectivity. In the context of green chemistry, there is a growing emphasis on replacing hazardous organic solvents with more environmentally benign alternatives. For the synthesis of N-heterocycles like piperazines, greener solvents such as water, ethanol, and bio-derived solvents are being explored researchgate.netmdpi.commdpi.com. Water, in particular, offers advantages due to its low cost, non-toxicity, and non-flammability researchgate.net. The effect of the solvent on the reaction rate can be significant, with studies on similar reactions showing that solvent properties can alter the rate constant by several orders of magnitude rsc.org.

Microwave-assisted organic synthesis (MAOS) is another green chemistry technique that can be applied to accelerate reaction rates and improve yields, often under solvent-free conditions nih.govrasayanjournal.co.in. The use of solid-supported reagents and catalysts can also facilitate product purification and catalyst recycling, further enhancing the green credentials of the synthesis rasayanjournal.co.in.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Green Chemistry Classification | Potential Impact on Piperazine Synthesis |

| Dichloromethane (B109758) (DCM) | 8.93 | 39.6 | Problematic | Good solubility for many organic reagents, but hazardous. |

| Tetrahydrofuran (THF) | 7.58 | 66 | Problematic | Commonly used for reductions with metal hydrides. |

| Acetonitrile (MeCN) | 37.5 | 81.6 | Problematic | Can be effective in nucleophilic substitution reactions. |

| Ethanol | 24.55 | 78.4 | Recommended | Greener alternative, suitable for a range of reactions. |

| Water | 80.1 | 100 | Recommended | Eco-friendly, can promote certain reactions through hydrophobic effects. |

This table provides a general overview of solvents and their properties relevant to the synthesis.

Catalyst Development and Screening for Enhanced Efficiency

Catalysis plays a pivotal role in the efficient and stereoselective synthesis of chiral piperazines. For diastereoselective approaches, the development of highly active and selective catalysts is a key area of research. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, have been extensively used in asymmetric synthesis dicp.ac.cnacs.orgsnnu.edu.cnacs.orgnih.gov.

For instance, iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides has been shown to produce a variety of chiral piperazines with high enantioselectivity acs.org. Similarly, titanium-based catalysts have been employed in the enantioselective synthesis of 3-substituted piperazines through a tandem hydroamination and asymmetric transfer hydrogenation sequence acs.org. The screening of different metal-ligand combinations is crucial to identify the optimal catalyst for a specific transformation, maximizing both yield and stereoselectivity.

Reaction Kinetics and Mechanistic Elucidation of Formation

Understanding the reaction kinetics and mechanism is essential for optimizing the synthesis of (4-Methylpiperazin-2-yl)methanol. Kinetic studies can provide valuable information on the rate-determining step and the influence of various parameters such as temperature, concentration, and catalyst loading. For example, studies on the formation of related diketopiperazines have followed pseudo-zero-order kinetics under certain conditions acs.org.

Mechanistic investigations can shed light on the reaction pathway and the origin of stereoselectivity. For instance, in photoredox-catalyzed reactions for the functionalization of piperazines, the proposed mechanism often involves a single-electron transfer process to generate a key radical intermediate mdpi.comencyclopedia.pub. Isotopic labeling studies and computational modeling can be powerful tools for elucidating complex reaction mechanisms.

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

For the synthesis of (4-Methylpiperazin-2-yl)methanol, key scale-up considerations include:

Reagent and Solvent Selection: The cost, availability, and safety of all reagents and solvents must be carefully evaluated for large-scale production. The use of flammable or toxic solvents should be minimized or replaced with safer alternatives.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, such as exothermic reactions or the handling of hazardous materials.

Purification: The development of a robust and scalable purification method is critical. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput.

Waste Management: An effective waste management strategy must be in place to handle and dispose of byproducts and waste streams in an environmentally responsible manner.

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of pharmaceuticals and fine chemicals. Flow reactors can provide better control over reaction parameters, improved safety, and higher throughput, making them an attractive option for the scale-up of (4-Methylpiperazin-2-yl)methanol synthesis. The use of continuous flow can also facilitate the integration of in-line analytical techniques for real-time monitoring and control of the process.

| Parameter | Laboratory Scale | Industrial Scale |

| Batch Size | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware | Stainless steel reactors |

| Heating/Cooling | Heating mantles, ice baths | Jacketed reactors, heat exchangers |

| Purification | Chromatography | Crystallization, distillation |

| Process Control | Manual | Automated (e.g., PLC, DCS) |

| Safety | Fume hood | Comprehensive safety systems |

Chemical Transformations and Derivatization Chemistry of 4 Methylpiperazin 2 Yl Methanol

Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol group in (4-methylpiperazin-2-yl)methanol is a key site for synthetic modification, enabling its conversion into various other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (4-methylpiperazin-2-yl)methanol can be selectively oxidized to either the corresponding aldehyde, (4-methylpiperazin-2-yl)carbaldehyde, or further to the carboxylic acid, 4-methylpiperazine-2-carboxylic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent like dichloromethane (B109758) are commonly employed for such transformations.

For the preparation of 4-methylpiperazine-2-carboxylic acid, stronger oxidizing agents are necessary. nih.gov A common method involves the use of potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, followed by acidification. Alternatively, catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidiny-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite (B82951) can provide a more controlled oxidation to the carboxylic acid. google.com A patent describing the preparation of a similar compound, 4-methylpiperidine-2-carboxylate, utilizes phosphomolybdic acid as a catalyst with hydrogen peroxide as the oxidant. google.com

Table 1: Representative Oxidation Reactions of (4-Methylpiperazin-2-yl)methanol

| Product | Reagents and Conditions | Typical Yield |

| (4-Methylpiperazin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Dichloromethane, Room temperature | Moderate to Good |

| 4-Methylpiperazine-2-carboxylic acid | Potassium permanganate (KMnO4), NaOH(aq), Heat; then HCl(aq) | Good |

Ether and Ester Formation

The hydroxyl group of (4-methylpiperazin-2-yl)methanol can readily undergo etherification and esterification reactions.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers from this alcohol. masterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Ester Formation: Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). youtube.comsciencemadness.org The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct. Another effective method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com

Table 2: Synthesis of Ethers and Esters from (4-Methylpiperazin-2-yl)methanol

| Reaction Type | Reagents and Conditions | Product Class |

| Etherification | 1. Sodium hydride (NaH), THF; 2. Alkyl halide (R-X) | (4-Methylpiperazin-2-yl)methyl ether |

| Esterification | Acyl chloride (R-COCl), Pyridine, Dichloromethane | (4-Methylpiperazin-2-yl)methyl ester |

| Esterification | Carboxylic anhydride ((RCO)2O), Triethylamine | (4-Methylpiperazin-2-yl)methyl ester |

Halogenation and Subsequent Cross-Coupling Reactions

The alcohol functionality can be converted to a halide, which then serves as a handle for carbon-carbon bond-forming cross-coupling reactions.

Halogenation: The conversion of the primary alcohol to an alkyl chloride can be achieved using thionyl chloride (SOCl2), often in the presence of a base like pyridine to neutralize the HCl byproduct. chemistrysteps.comucalgary.ca For the synthesis of the corresponding alkyl bromide, phosphorus tribromide (PBr3) is a suitable reagent. masterorganicchemistry.comyoutube.com These reactions typically proceed via an SN2 mechanism. chadsprep.com

Cross-Coupling Reactions: The resulting halogenated derivative, for instance, 2-(chloromethyl)-4-methylpiperazine, can then be used in various palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid can be employed to form a new carbon-carbon bond, leading to the synthesis of 2-(arylmethyl)-4-methylpiperazines. masterorganicchemistry.com Similarly, a Heck coupling with an alkene can introduce a vinyl group. masterorganicchemistry.com

Table 3: Halogenation and Cross-Coupling of (4-Methylpiperazin-2-yl)methanol Derivatives

| Reaction Step | Reagents and Conditions | Intermediate/Product Class |

| Chlorination | Thionyl chloride (SOCl2), Pyridine | 2-(Chloromethyl)-4-methylpiperazine |

| Bromination | Phosphorus tribromide (PBr3) | 2-(Bromomethyl)-4-methylpiperazine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 2-(Arylmethyl)-4-methylpiperazine |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-(Alkenylmethyl)-4-methylpiperazine |

N-Alkylation and N-Acylation Reactions on the Piperazine (B1678402) Nitrogen Atoms

The secondary (N1) and tertiary (N4) nitrogen atoms of the piperazine ring are nucleophilic and can be readily functionalized through alkylation and acylation reactions.

Synthesis of Substituted Piperazine Derivatives

N-Alkylation: The secondary amine at the N1 position can be selectively alkylated under various conditions. Reductive amination, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a common and efficient method. organic-chemistry.orgnih.govresearchgate.net Direct alkylation with alkyl halides can also be performed, though care must be taken to avoid over-alkylation. A study on the synthesis of thiazolylhydrazine-piperazine derivatives demonstrated the reaction of 1-methylpiperazine (B117243) with 4-fluorobenzaldehyde (B137897) in the presence of potassium carbonate to yield 4-(4-methylpiperazin-1-yl)benzaldehyde. nih.gov

Formation of Amides and Carbamates

N-Acylation: The secondary amine can be acylated to form amides using acyl chlorides or anhydrides, typically in the presence of a base. This reaction is a fundamental transformation in the synthesis of many biologically active molecules.

Carbamate Formation: Carbamates can be synthesized by reacting the secondary amine with an isocyanate or a chloroformate. organic-chemistry.orgnih.gov The reaction with an isocyanate directly yields the corresponding urea (B33335) derivative, while a chloroformate will produce a carbamate. The formation of carbamates from amines and carbon dioxide in the presence of a coupling agent is also a known transformation. organic-chemistry.org

Table 4: N-Alkylation and N-Acylation of the Piperazine Moiety

| Reaction Type | Reagents and Conditions | Product Class |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium triacetoxyborohydride | N1-Alkyl-(4-methylpiperazin-2-yl)methanol |

| N-Acylation | Acyl chloride, Triethylamine | N1-Acyl-(4-methylpiperazin-2-yl)methanol |

| Carbamate Formation | Isocyanate (R-NCO) | N1-Carbamoyl-(4-methylpiperazin-2-yl)methanol |

Ring Modification and Rearrangement Studies

The piperazine core of (4-methylpiperazin-2-yl)methanol can be incorporated into larger, fused heterocyclic systems or modified to form bicyclic structures. These transformations are key in the synthesis of novel scaffolds for various applications.

Construction of Fused Heterocyclic Systems

The inherent reactivity of the piperazine nitrogens in conjunction with the hydroxyl group allows for the construction of fused heterocyclic systems, such as imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. A common strategy involves the initial N-arylation of the piperazine followed by an intramolecular cyclization.

For instance, the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives can be achieved through a multi-step sequence. The first step typically involves the reaction of a 2-aminopyrazine (B29847) with an α-haloketone. While not directly starting from (4-methylpiperazin-2-yl)methanol, analogous strategies can be envisioned where the piperazine nitrogen attacks a suitable electrophilic pyrazine (B50134) derivative, followed by cyclization involving the hydroxyl group or a derivative thereof. The general approach often involves building the imidazole (B134444) ring onto the pyrazine core.

Similarly, the synthesis of pyrazolo[1,5-c]pyrimidines can be accomplished through various synthetic routes, often involving the condensation of a pyrazole (B372694) derivative with a β-dicarbonyl compound or its equivalent. The incorporation of the (4-methylpiperazin-2-yl)methanol moiety could be achieved by its reaction with a suitably functionalized pyrimidine (B1678525) precursor, leading to a subsequent intramolecular cyclization to form the fused pyrazole ring. The reaction conditions for these cyclizations, such as the choice of solvent and the use of a catalyst, are critical for achieving good yields and selectivity. nih.govrsc.org

A plausible synthetic route towards an imidazo[1,2-a]pyrimidine (B1208166) fused system starting from a piperazine derivative is outlined in the table below, showcasing a tandem reaction sequence.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Aminopyrimidine, α-haloketone | Base, Solvent (e.g., Ethanol) | Imidazo[1,2-a]pyrazine core |

| 2 | Imidazo[1,2-a]pyrazine core, (4-Methylpiperazin-2-yl)methanol derivative | Coupling agent, Base | Fused heterocyclic system with piperazine moiety |

Preparation of Bicyclic Piperazinediones

Bicyclic piperazinediones, also known as diketopiperazines (DKPs), are an important class of compounds, often found in natural products and utilized as constrained peptide mimetics. The synthesis of bicyclic piperazinediones from precursors like (4-methylpiperazin-2-yl)methanol typically involves the formation of two amide bonds in an intramolecular fashion.

One powerful strategy for the synthesis of such bicyclic systems is through a sequence involving a multi-component reaction followed by cyclization. For example, a Ugi reaction can be employed to assemble a linear precursor containing both an amino acid or peptide fragment and the piperazine moiety. Subsequent intramolecular amidation reactions can then lead to the formation of the bicyclic piperazinedione core.

A general approach for the synthesis of pyrrolopiperazine-2,6-diones, a type of bicyclic piperazinedione, has been reported. This method utilizes a Ugi/nucleophilic substitution/N-acylation sequence. acs.org Although this specific example does not start with (4-methylpiperazin-2-yl)methanol, the principles can be adapted. An appropriately functionalized derivative of (4-methylpiperazin-2-yl)methanol, for example, where the hydroxyl group is converted to a carboxylic acid or an ester, could serve as the acid component in a Ugi reaction. The subsequent intramolecular cyclization would then yield the desired bicyclic piperazinedione.

The key steps for a potential synthesis of a bicyclic piperazinedione from a derivative of (4-methylpiperazin-2-yl)methanol are summarized below:

| Step | Reaction Type | Description |

| 1 | Functional Group Transformation | Oxidation of the primary alcohol of (4-methylpiperazin-2-yl)methanol to a carboxylic acid. |

| 2 | Ugi Multi-component Reaction | The resulting amino acid derivative is reacted with an aldehyde, an isocyanide, and another amine to form a linear peptide-like precursor. |

| 3 | Intramolecular Cyclization | The linear precursor undergoes two intramolecular amidation reactions to form the bicyclic piperazinedione. |

Multi-component Reactions Incorporating (4-Methylpiperazin-2-yl)methanol

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial parts of all the starting materials. (4-Methylpiperazin-2-yl)methanol, with its multiple nucleophilic sites, is an excellent candidate for participation in MCRs, leading to the rapid generation of molecular diversity.

A particularly relevant MCR for piperazine derivatives is the split-Ugi reaction. The classical Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. In the case of a symmetrical diamine like piperazine, a "split-Ugi" or "bis-Ugi" reaction can occur, where the diamine reacts at both nitrogen atoms. This allows for the regioselective desymmetrization of the piperazine core in a single step. nih.gov

In a typical split-Ugi reaction involving piperazine, one nitrogen atom is acylated while the other is alkylated. nih.gov While there are no specific reports found detailing the use of (4-methylpiperazin-2-yl)methanol in a split-Ugi reaction, its structural features make it a prime candidate for such a transformation. The secondary amine at position 1 would be expected to participate as the amine component. The presence of the hydroxyl group on the substituent at position 2 could offer further opportunities for post-MCR modifications.

The general scheme for a split-Ugi reaction with a piperazine derivative is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| Piperazine derivative (Amine) | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | 1,4-disubstituted piperazine |

This approach has been successfully used to generate libraries of 1,4-disubstituted piperazine-based compounds with diverse functionalities. nih.gov The reaction is typically carried out in a solvent like methanol at reflux, and the products can often be obtained in high yields. nih.gov The versatility of the Ugi reaction allows for a wide range of aldehydes, carboxylic acids, and isocyanides to be used, enabling the synthesis of a large variety of complex molecules from simple starting materials. nih.gov

Applications in Catalysis and Ligand Design for 4 Methylpiperazin 2 Yl Methanol

Design and Synthesis of Chiral Ligands Derived from (4-Methylpiperazin-2-yl)methanol

The development of chiral ligands from (4-Methylpiperazin-2-yl)methanol would involve chemical modifications to introduce coordinating groups capable of binding to a metal catalyst. The inherent chirality of the starting material is crucial for inducing asymmetry in catalytic processes.

The structure of (4-Methylpiperazin-2-yl)methanol, featuring a secondary amine, a tertiary amine, and a hydroxyl group, offers multiple sites for modification to create both monodentate and multidentate ligands.

Monodentate Ligands: These ligands would bind to a metal center through a single coordination site. For instance, the hydroxyl group could be converted into a phosphinite or a phosphine, which are common coordinating groups in catalysis.

Multidentate Ligands: These ligands possess two or more donor atoms, allowing them to chelate to a metal center, often leading to more stable and selective catalysts. The amino and hydroxyl groups of (4-Methylpiperazin-2-yl)methanol could be functionalized to create bidentate (e.g., amino-alcohol, amino-phosphine) or even tridentate ligands.

Despite the theoretical potential for creating a diverse range of ligand architectures from this precursor, specific examples of such syntheses and their subsequent applications in catalysis are not prominently featured in the current body of scientific literature.

The effectiveness of a chiral ligand is highly dependent on its steric and electronic properties. These can be fine-tuned to optimize the performance of the resulting catalyst for a specific reaction.

Steric Tuning: The bulkiness of the substituents on the ligand can influence the stereochemical outcome of a reaction by creating a specific chiral pocket around the metal center. For (4-Methylpiperazin-2-yl)methanol-derived ligands, this could be achieved by introducing bulky groups at the N-4 position or by modifying the hydroxyl group.

Electronic Tuning: The electron-donating or electron-withdrawing nature of the substituents on the ligand can affect the reactivity of the metal center. Altering the electronic properties of the piperazine (B1678402) ring or the coordinating groups would allow for the modulation of the catalyst's activity and selectivity.

While these are established principles in ligand design, their specific application to ligands derived from (4-Methylpiperazin-2-yl)methanol requires further investigation.

Role in Asymmetric Catalysis

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalytic reactions. The following sections outline potential, though not yet extensively documented, applications for ligands derived from (4-Methylpiperazin-2-yl)methanol.

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral ligands play a critical role in controlling the stereochemistry of the resulting alcohol product.

While numerous chiral ligands have been successfully employed in the addition of organozinc and other organometallic reagents to aldehydes, there is a lack of specific data on the use of ligands derived from (4-Methylpiperazin-2-yl)methanol for this purpose. nih.govmdpi.commdpi.comnih.govresearchgate.net

Table 1: Hypothetical Performance of a (4-Methylpiperazin-2-yl)methanol-Derived Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehyde

| Entry | Ligand Loading (mol%) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | 5 | 0 | Data Not Available | Data Not Available |

| 2 | 10 | 0 | Data Not Available | Data Not Available |

| 3 | 5 | -20 | Data Not Available | Data Not Available |

| 4 | 10 | -20 | Data Not Available | Data Not Available |

| This table is for illustrative purposes only, as no specific research data is currently available. |

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols from ketones. nih.gov The success of these reactions heavily relies on the design of the chiral ligand.

There is a significant body of research on various chiral ligands for these transformations; however, the contribution of ligands specifically synthesized from (4-Methylpiperazin-2-yl)methanol is not documented in available research.

Table 2: Hypothetical Results for the Asymmetric Hydrogenation of Acetophenone using a Catalyst Derived from (4-Methylpiperazin-2-yl)methanol

| Entry | Catalyst | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)(Ligand)]BF₄ | 1000:1 | 10 | Data Not Available |

| 2 | [RuCl₂(Ligand)(dmf)₂] | 1000:1 | 10 | Data Not Available |

| 3 | [Rh(COD)(Ligand)]BF₄ | 500:1 | 20 | Data Not Available |

| 4 | [RuCl₂(Ligand)(dmf)₂] | 500:1 | 20 | Data Not Available |

| This table is for illustrative purposes only, as no specific research data is currently available. |

Beyond the aforementioned reactions, chiral ligands are employed in a wide array of other asymmetric transformations. The potential for ligands derived from (4-Methylpiperazin-2-yl)methanol to be effective in these areas remains an open question pending further research.

Coordination Chemistry with Transition Metals

Synthesis and Characterization of Metal Complexes

There is no available literature describing the synthesis of metal complexes using (4-Methylpiperazin-2-yl)methanol as a ligand. Consequently, no data on their characterization through methods such as X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), or elemental analysis could be found.

Investigation of Coordination Modes and Stereochemistry

Without synthesized complexes, there have been no investigations into the coordination modes (e.g., monodentate, bidentate) of (4-Methylpiperazin-2-yl)methanol with transition metals. Similarly, studies on the stereochemistry of potential complexes, including the formation of isomers, have not been reported.

Catalytic Activity of Metal–Ligand Complexes

As no metal-ligand complexes of (4-Methylpiperazin-2-yl)methanol have been reported, there is no information regarding their potential catalytic activity in any chemical transformation.

Integration of 4 Methylpiperazin 2 Yl Methanol into Materials Science

Utilization as a Building Block in Polymer Chemistry

The bifunctional nature of (4-methylpiperazin-2-yl)methanol, arising from its reactive secondary amine and primary hydroxyl group, makes it a valuable component for polymer synthesis. These groups can react through various mechanisms to incorporate the piperazine (B1678402) moiety into polymeric structures, imparting unique characteristics such as increased polarity, basicity, and potential for post-polymerization modification.

The dual reactivity of the secondary amine and hydroxyl group allows (4-methylpiperazin-2-yl)methanol to act as a monomer in step-growth polymerization. This process enables the direct insertion of the piperazine ring into the main chain of a polymer. Depending on the co-monomer used, a variety of polymer types can be synthesized:

Polyamides: Reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) would lead to the formation of polyamides, with the piperazine nitrogen becoming part of the amide linkage.

Polyurethanes: Condensation with diisocyanates would incorporate the piperazine unit into a polyurethane backbone, leveraging the reactivity of both the amine and hydroxyl groups.

Polyesters and Polyethers: The hydroxyl group can participate in esterification or etherification reactions with appropriate co-monomers to form polyesters and polyethers, respectively.

The inclusion of the N-methylpiperazine ring in the polymer backbone can significantly influence the material's properties, such as its glass transition temperature, solubility, and mechanical strength. The tertiary amine also provides a site for quaternization, allowing for the creation of cationic polymers or ionomers.

To control its reactivity or to add further functionality, (4-methylpiperazin-2-yl)methanol can be chemically modified to produce functionalized monomers prior to polymerization. A key strategy involves protecting one of the reactive groups to allow the other to react selectively.

A documented example of this approach is the protection of the primary hydroxyl group. googleapis.com In a procedure outlined in patent literature, (4-methylpiperazin-2-yl)methanol is reacted with tert-butyldimethylchlorosilane (TBDMS-Cl) in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com This reaction selectively converts the hydroxyl group into a bulky tert-butyldimethylsilyl (TBDMS) ether. googleapis.com The resulting TBDMS-protected monomer now has a free secondary amine, which can be used for subsequent reactions, such as amide bond formation, while the hydroxyl group remains inert. This protected intermediate is a precursor for building blocks used in drug delivery systems. googleapis.com

| Reactant | Reagent(s) | Product | Application of Product | Reference |

| (4-Methylpiperazin-2-yl)methanol | 1. tert-Butyldimethylchlorosilane (TBDMS-Cl)2. Triethylamine3. 4-Dimethylaminopyridine (DMAP) | tert-Butyl((4-methylpiperazin-2-yl)methoxy)dimethylsilane | Precursor for drug delivery systems | googleapis.com |

This strategy of selective protection and functionalization is crucial for designing complex macromolecular architectures and functional materials. Another patent highlights the use of [(2R)-4-methylpiperazin-2-yl]methanol as a starting material for preparing complex quinazoline (B50416) derivatives, further underscoring its role as a versatile chiral building block. googleapis.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-ordered assemblies. The structural features of (4-methylpiperazin-2-yl)methanol make it an excellent candidate for designing such systems.

The (4-methylpiperazin-2-yl)methanol molecule contains multiple sites capable of forming hydrogen bonds. The hydroxyl (-OH) group and the secondary amine (-NH-) group can act as hydrogen bond donors, while the oxygen atom and both nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. This multiplicity of donor and acceptor sites allows the molecule to form extensive and robust three-dimensional networks through self-assembly. These interactions are fundamental in crystal engineering, where they dictate the packing of molecules in the solid state.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). While there are no specific MOFs reported using (4-methylpiperazin-2-yl)methanol as the primary ligand, the piperazine moiety itself is a well-established building block in MOF chemistry. Its ability to adopt different conformations (e.g., chair and boat) and act as a flexible or semi-rigid linker is highly valued.

Research has shown that piperazine-based ligands can be used to create functional MOFs. For example, 5,5'-(piperazine-1,4-diyl)diisophthalic acid has been used to construct NJU-Bai 19, a MOF with a high capacity for methane (B114726) storage. researchgate.net In another study, a flexible dipyridyl piperazine ligand was used to create a series of entangled MOFs with structures ranging from interpenetrated to polycatenated networks. rsc.org These examples demonstrate the utility of the piperazine core in forming porous and structurally complex frameworks. Given its available nitrogen and oxygen coordination sites, (4-methylpiperazin-2-yl)methanol could theoretically be used as a ligand to create novel MOFs with properties influenced by its chirality and functional groups.

| MOF Name / Type | Piperazine-Based Ligand | Key Feature / Application | Reference |

| NJU-Bai 19 | 5,5'-(piperazine-1,4-diyl)diisophthalic acid | Enhanced methane storage | researchgate.net |

| Entangled MOFs (Cu, Zn, Cd based) | 1,4-bis(4-pyridylmethyl)piperazine (bpmp) | Formation of interpenetrated, self-penetrated, and polycatenated structures | rsc.org |

| Lanthanum-based MOF | 2,5-dioxopiperazine-1,4-diacetate | Three-dimensional framework with a novel topology | researchgate.net |

Application in Functional Materials

The integration of (4-methylpiperazin-2-yl)methanol into larger molecular systems leads to functional materials whose properties are directly influenced by the piperazine unit.

One of the most direct applications is in the field of drug delivery, as indicated by patent literature. googleapis.com By acting as a chiral building block, it can be incorporated into larger carrier molecules designed for sustained release therapeutics. The secondary and tertiary amine groups can be protonated at physiological pH, making the resulting material water-soluble and capable of electrostatic interactions. This is a critical feature for carrier-linked drugs, where a therapeutic agent is conjugated to a carrier to modulate its pharmacokinetic properties. googleapis.com

Furthermore, the general class of N-substituted piperazine derivatives has been investigated for a wide range of applications, including as anticancer agents and as modulators for cancer resistance proteins, highlighting the pharmacological relevance of the piperazine scaffold. nih.govmdpi.com The specific structure of (4-methylpiperazin-2-yl)methanol, with its defined stereochemistry and reactive handles, makes it a valuable synthon for the development of complex, high-value functional materials in medicinal chemistry and beyond.

Development of Sensors and Probes

The development of highly sensitive and selective chemical sensors is a critical area of research. The structure of (4-Methylpiperazin-2-yl)methanol is inherently suited for the design of chemosensors. The two nitrogen atoms of the piperazine ring can act as binding sites for metal ions and other analytes. Furthermore, the methanol (B129727) group offers a site for further functionalization, allowing for the attachment of fluorophores or chromophores to create optical sensors.

The protonation of the piperazine nitrogen atoms can lead to significant changes in the electronic properties of a molecule, a phenomenon that has been exploited in the development of fluorescent pH sensors based on other piperazine derivatives. mdpi.comnih.gov For instance, naphthalimide-piperazine derivatives exhibit a fluorescence "turn-on" mechanism in acidic conditions due to the inhibition of a photoinduced electron transfer (PET) process upon protonation. mdpi.com A similar principle could be applied to sensors incorporating (4-Methylpiperazin-2-yl)methanol.

Moreover, the chiral nature of (4-Methylpiperazin-2-yl)methanol opens up the possibility of developing enantioselective sensors. Chiral recognition is of paramount importance in the pharmaceutical and biological sciences, and materials capable of distinguishing between enantiomers are in high demand.

While specific data for sensors based on (4-Methylpiperazin-2-yl)methanol is not yet available, the following table illustrates the potential performance characteristics of a hypothetical fluorescent sensor for metal ions, based on data from analogous piperazine-containing probes.

| Analyte | Detection Limit (μM) | Fluorescence Change | Sensing Mechanism |

| Cu²⁺ | 0.5 | Quenching | Coordination with piperazine nitrogens |

| Hg²⁺ | 1.0 | Enhancement | Coordination and aggregation-induced emission |

| Zn²⁺ | 2.5 | Quenching | Coordination with piperazine and methanol groups |

| pH (acidic) | - | Enhancement | Inhibition of PET upon protonation |

This table is illustrative and based on the performance of analogous piperazine-based fluorescent sensors. Further research is needed to determine the actual sensing properties of (4-Methylpiperazin-2-yl)methanol-based systems.

Precursors for Electronic and Optical Materials

The use of well-defined molecular precursors is fundamental to the bottom-up fabrication of advanced electronic and optical materials. (4-Methylpiperazin-2-yl)methanol, with its combination of a chiral scaffold and multiple coordination sites, is a promising precursor for such materials.

In the realm of electronic materials, piperazine-containing ligands have been used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.orgswitt.ch These materials can exhibit interesting properties such as conductivity, magnetism, and porosity, which are relevant for applications in gas storage and catalysis. rsc.org The ability of the piperazine and methanol groups in (4-Methylpiperazin-2-yl)methanol to coordinate with metal ions could be harnessed to create novel MOFs with unique topologies and functionalities. The chirality of the ligand could also impart non-centrosymmetric structures, which are a prerequisite for properties like second-harmonic generation (SHG), a key phenomenon in nonlinear optics.

For optical materials, the development of chiral materials is a burgeoning field. mdpi.com Chiral molecules can interact with circularly polarized light, leading to applications in optical data storage, displays, and chiroptical sensors. The synthesis of chiral polymers and liquid crystals often relies on chiral monomers. (4-Methylpiperazin-2-yl)methanol could serve as such a monomer, with the potential for its chirality to be transferred to the macroscopic properties of the resulting material. The synthesis of chiral piperazines from readily available starting materials like amino acids is an active area of research, suggesting that enantiomerically pure (4-Methylpiperazin-2-yl)methanol could be accessible for these applications. nih.gov

The following table outlines potential properties of materials derived from (4-Methylpiperazin-2-yl)methanol, based on analogous systems.

| Material Type | Potential Property | Underlying Structural Feature | Potential Application |

| Metal-Organic Framework (MOF) | Non-centrosymmetric crystal structure | Chirality of the ligand | Nonlinear optics (e.g., SHG) |

| Coordination Polymer | Tunable porosity | Piperazine and methanol coordination | Gas separation and storage |

| Chiral Polymer | Circular dichroism | Incorporation of the chiral monomer | Chiroptical devices |

| Liquid Crystal | Helical twisting power | Chiral dopant | Advanced display technologies |

This table presents theoretical applications and properties based on the structural characteristics of (4-Methylpiperazin-2-yl)methanol and data from related material classes. Experimental validation is required.

Theoretical and Computational Chemistry Studies on 4 Methylpiperazin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular and electronic properties of (4-Methylpiperazin-2-yl)methanol.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on (4-Methylpiperazin-2-yl)methanol would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost. ustc.edu.cnresearchgate.net

The electronic properties of the molecule are dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For (4-Methylpiperazin-2-yl)methanol, the HOMO is expected to be localized on the more electron-rich regions, likely the nitrogen atoms of the piperazine (B1678402) ring and the oxygen of the hydroxyl group, which are centers of nucleophilicity. The LUMO, conversely, would be distributed over the more electrophilic sites, including the hydrogen of the hydroxyl group and the carbon atoms adjacent to the heteroatoms.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. DFT calculations can precisely quantify these energies and provide a detailed map of the molecular electrostatic potential (MEP), which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of (4-Methylpiperazin-2-yl)methanol

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Prediction of Spectroscopic Parameters and Vibrational Analysis

DFT calculations are highly effective in predicting spectroscopic parameters, such as vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. ustc.edu.cnresearchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed. This analysis yields a set of vibrational modes, each with a specific frequency and intensity. tandfonline.comnih.gov

For (4-Methylpiperazin-2-yl)methanol, the predicted vibrational spectrum would exhibit characteristic bands for its functional groups. The O-H stretching vibration of the alcohol would appear as a broad band, likely in the range of 3300-3500 cm⁻¹, with its exact position and shape influenced by intramolecular hydrogen bonding. nih.gov The C-H stretching vibrations of the methyl and methylene (B1212753) groups would be found in the 2800-3000 cm⁻¹ region. The C-N stretching modes of the piperazine ring are expected in the 1000-1200 cm⁻¹ range, while C-O stretching would appear around 1050 cm⁻¹. researchgate.net The various bending and rocking motions of the CH₂, CH₃, and OH groups would populate the fingerprint region of the spectrum (below 1500 cm⁻¹).

A comparison of the theoretically predicted spectrum with an experimental one allows for a detailed assignment of the observed bands to specific molecular motions, providing a comprehensive understanding of the molecule's vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of (4-Methylpiperazin-2-yl)methanol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| C-H (methyl) | Asymmetric Stretching | 2980 |

| C-H (methyl) | Symmetric Stretching | 2900 |

| C-H (ring) | Stretching | 2850 |

| C-O | Stretching | 1055 |

| C-N | Stretching | 1150 |

| N-CH₃ | Stretching | 1100 |

| O-H | Bending | 1410 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculations for similar molecules.

Conformational Analysis and Stereochemical Prediction

The flexible six-membered piperazine ring and the rotatable substituent allow (4-Methylpiperazin-2-yl)methanol to exist in multiple conformations.

Global Minimum Conformations and Energy Landscapes

The piperazine ring typically adopts a chair conformation to minimize steric strain. rsc.orgnih.gov For (4-Methylpiperazin-2-yl)methanol, there are several possible chair conformations depending on the axial or equatorial positions of the methyl and methanol (B129727) substituents. The most stable conformer, or global minimum, will be the one with the lowest energy on the potential energy surface.

Computational methods can systematically explore the conformational space by rotating the single bonds and evaluating the energy of each resulting structure. The two primary chair conformations of the piperazine ring, along with the different orientations of the N-methyl and C-methanol groups, would be the main focus of such a study. It is generally expected that conformers with bulky substituents in the equatorial position are more stable to avoid 1,3-diaxial interactions. rsc.org Therefore, the conformer with both the methyl and methanol groups in equatorial positions is likely to be the global minimum.

Table 3: Hypothetical Relative Energies of (4-Methylpiperazin-2-yl)methanol Conformers

| Conformer (Methyl, Methanol) | Relative Energy (kcal/mol) |

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 1.5 |

| Axial, Equatorial | 2.5 |

| Axial, Axial | 4.5 |

Note: The values in this table are hypothetical and for illustrative purposes, based on conformational analysis of similar piperazine derivatives.

Intramolecular Interactions and Torsional Barriers

Intramolecular interactions play a crucial role in determining the preferred conformation. In (4-Methylpiperazin-2-yl)methanol, a significant intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group's hydrogen and one of the piperazine ring's nitrogen atoms. nih.govpsu.edu The formation of a five- or six-membered ring through such a hydrogen bond can significantly stabilize a particular conformation. psu.edu The strength of this interaction can be estimated computationally by analyzing the geometry (O-H···N distance and angle) and through methods like Natural Bond Orbital (NBO) analysis. nih.gov

Torsional barriers refer to the energy required to rotate around a single bond. For (4-Methylpiperazin-2-yl)methanol, the key torsional barriers would be associated with the rotation of the C-C bond connecting the methanol group to the ring and the C-N bonds within the ring. Calculating these barriers helps to understand the flexibility of the molecule and the ease of interconversion between different conformers.

Reaction Mechanism Studies

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For (4-Methylpiperazin-2-yl)methanol, a potential reaction for study is the O-acylation of the hydroxyl group.

DFT calculations can be used to model the reaction pathway from reactants to products, identifying key intermediates and transition states. nih.govutrgv.edu For an O-acylation reaction, for instance with acetyl chloride, the mechanism would likely involve the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent. utrgv.edu

Table 4: Hypothetical Relative Energies for the O-Acylation of (4-Methylpiperazin-2-yl)methanol

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Tetrahedral Intermediate | -5.0 |

| Transition State 2 | +10.0 |

| Products | -20.0 |

Note: The values in this table are hypothetical and for illustrative purposes, based on DFT studies of similar acylation reactions.

Elucidation of Transition States and Energy Barriers

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms involving (4-Methylpiperazin-2-yl)methanol. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along the reaction coordinate, and determine the associated energy barriers. This information is crucial for understanding the kinetics of a reaction.

For instance, in reactions involving the piperazine ring, such as N-alkylation or acylation, computational models can predict the most likely pathways. The presence of the methyl group on one nitrogen and the methanol group on the carbon atom introduces asymmetry, leading to different energy barriers for reactions at the two nitrogen atoms.

A hypothetical study on the N-alkylation of (4-Methylpiperazin-2-yl)methanol might reveal the energy profile for the reaction. The calculated activation energy would indicate how readily the reaction proceeds.

Table 1: Hypothetical Energy Barriers for N-Alkylation of (4-Methylpiperazin-2-yl)methanol

| Reactant | Reagent | Transition State Energy (kcal/mol) | Product |

| (4-Methylpiperazin-2-yl)methanol | Methyl Iodide | 25.3 | (1,4-Dimethylpiperazin-2-yl)methanol |

| (4-Methylpiperazin-2-yl)methanol | Ethyl Bromide | 28.1 | (4-Ethyl-1-methylpiperazin-2-yl)methanol |

Note: The data in this table is hypothetical and for illustrative purposes.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a profound impact on the reaction pathway and rate. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation.

For a molecule like (4-Methylpiperazin-2-yl)methanol, which has both hydrogen bond donor and acceptor sites, the choice of solvent is particularly important. In polar protic solvents like water or ethanol, the solvent molecules can form hydrogen bonds with the piperazine nitrogens and the hydroxyl group, stabilizing the ground state and transition states to different extents. This differential stabilization can alter the energy barriers and even change the preferred reaction pathway.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Dynamics in Solution

The piperazine ring in (4-Methylpiperazin-2-yl)methanol can exist in several conformations, with the chair conformation being the most stable. However, boat and twist-boat conformations are also possible and can be accessed at finite temperatures. MD simulations can track the transitions between these conformations and determine their relative populations in different solvents.

The substituents on the piperazine ring—the methyl group at the 4-position and the methanol group at the 2-position—can exist in either axial or equatorial positions in the chair conformation. The interplay between these substituent positions and the ring conformation is a key aspect of the molecule's structural dynamics.

Table 2: Relative Populations of (4-Methylpiperazin-2-yl)methanol Conformers in Water (Hypothetical MD Simulation Data)

| Conformation | Substituent Positions | Relative Population (%) |

| Chair | 4-Methyl (Equatorial), 2-Methanol (Equatorial) | 75 |

| Chair | 4-Methyl (Equatorial), 2-Methanol (Axial) | 15 |

| Boat | - | 10 |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand-Receptor Interaction Modeling (General)

(4-Methylpiperazin-2-yl)methanol can serve as a scaffold in medicinal chemistry for the design of ligands that bind to biological targets such as G-protein coupled receptors (GPCRs) or enzymes. MD simulations are invaluable for studying how such ligands interact with their protein receptors at an atomic level.

These simulations can model the process of a ligand binding to a receptor, revealing the key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. By calculating the binding free energy, researchers can predict the affinity of a ligand for its target. This information can then be used to rationally design more potent and selective ligands.

For example, the piperazine moiety can act as a protonated amine at physiological pH, forming a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding site of a receptor. The hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor. MD simulations can elucidate the preferred orientation of the ligand in the binding pocket to maximize these favorable interactions.

Advanced Analytical Methodologies for the Characterization of 4 Methylpiperazin 2 Yl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural features of (4-Methylpiperazin-2-yl)methanol. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data that is then translated into a detailed molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of (4-Methylpiperazin-2-yl)methanol. By observing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework, including the connectivity of atoms and the spatial arrangement of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of piperazine (B1678402) derivatives, the protons on the piperazine ring typically exhibit complex splitting patterns due to spin-spin coupling. For symmetrically N,N'-disubstituted piperazines, a single signal for the piperazine ring protons is expected at higher temperatures due to rapid ring inversion. rsc.org However, at lower temperatures, distinct signals for axial and equatorial protons can often be resolved. rsc.org The chemical shifts of the protons are influenced by the nature and position of substituents on the piperazine ring. For instance, in a study of 1-(2-nitrophenyl)piperazine, the CH stretching vibrations of the piperazine ring were observed in the infrared spectrum at 2949, 2915, and 2834 cm⁻¹. scispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in (4-Methylpiperazin-2-yl)methanol gives rise to a distinct signal. The chemical shifts of the carbon atoms in the piperazine ring are typically found in the range of 40-60 ppm. The presence of substituents will cause shifts in these signals, providing further structural confirmation. For example, in a study of various piperazine derivatives, the carbon signals of the NCH groups were observed at δ = 43.7, 46.0 ppm. researchgate.net

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning proton and carbon signals. COSY spectra reveal correlations between coupled protons, helping to trace the connectivity within the piperazine ring and its substituents. rsc.org HSQC spectra correlate directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum. rsc.org These techniques are particularly valuable for complex piperazine derivatives where spectral overlap in 1D spectra can make interpretation challenging. chemrxiv.org

| Nucleus | Derivative Type | Typical Chemical Shift Range (ppm) | Reference |

|---|---|---|---|

| ¹H | Piperazine Ring Protons | 2.5 - 4.0 | rsc.orgchemicalbook.com |

| ¹H | N-Methyl Protons | ~2.3 | mdpi.com |

| ¹³C | Piperazine Ring Carbons | 40 - 60 | researchgate.netrsc.orgchemicalbook.com |

| ¹³C | N-Methyl Carbon | ~46 | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in (4-Methylpiperazin-2-yl)methanol.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For (4-Methylpiperazin-2-yl)methanol, characteristic IR bands would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

N-H stretching: If the secondary amine is present, a band in the region of 3300-3500 cm⁻¹ would be observed. scispace.com

C-H stretching: Bands in the region of 2800-3000 cm⁻¹ corresponding to the methyl and methylene (B1212753) groups. scispace.com

C-N stretching: Bands in the region of 1000-1350 cm⁻¹.

C-O stretching: A band in the region of 1000-1260 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by analyzing the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For piperazine and its derivatives, Raman spectroscopy can provide insights into the conformational isomers present in different states (solid, aqueous solution). researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a powerful technique for the qualitative analysis of synthetic piperazines, offering significant signal enhancement. bu.edu

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 (broad) | IR | nist.gov |

| N-H Stretch (secondary amine) | 3300 - 3500 | IR | scispace.com |

| C-H Stretch (alkane) | 2800 - 3000 | IR, Raman | scispace.com |

| C-N Stretch | 1000 - 1350 | IR, Raman | scispace.comnist.gov |

| C-O Stretch | 1000 - 1260 | IR | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While the core piperazine ring itself does not have strong chromophores that absorb in the UV-Vis region, the introduction of aromatic or other unsaturated substituents can lead to characteristic absorption bands. nist.gov For (4-Methylpiperazin-2-yl)methanol itself, significant absorption in the typical UV-Vis range (200-800 nm) is not expected. However, if derivatized with a chromophoric group, UV-Vis spectroscopy could be used to monitor reactions or for quantification. The solvent used can influence the position and intensity of absorption bands. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. mdpi.com This is crucial for confirming the identity of (4-Methylpiperazin-2-yl)methanol and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions of the target molecule for HRMS analysis. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis